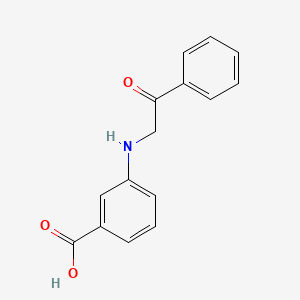

3-(Phenacylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(phenacylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(11-5-2-1-3-6-11)10-16-13-8-4-7-12(9-13)15(18)19/h1-9,16H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMBHZPHFACBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343670 | |

| Record name | 3-(Phenacylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917513-98-5 | |

| Record name | 3-(Phenacylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenacylamino Benzoic Acid and Analogues

Advanced Synthetic Strategies

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of amide-containing compounds like 3-(phenacylamino)benzoic acid and its analogues. nih.govmdpi.com This approach involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govmdpi.com The enhanced heat and mass transfer in microreactors or tubular systems can lead to improved reaction yields, higher purity, and shorter reaction times. nih.govbeilstein-journals.org Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates by generating and consuming them in situ, minimizing the risks associated with their accumulation in batch reactors. beilstein-journals.orgdurham.ac.uk

The synthesis of N-acyl anilines, a key structural motif present in this compound, has been successfully demonstrated using multi-step telescoped flow systems. nih.gov A telescoped synthesis integrates multiple reaction steps into a single, continuous process without the need for isolating intermediates. nih.gov This methodology significantly improves efficiency and reduces waste. nih.gov

Recent research has detailed a four-step continuous flow process for the synthesis of N-acyl-N-alkyl anilines, which includes an amide coupling step analogous to the formation of this compound. nih.gov In this process, a hybrid flow system combining micro packed bed reactors (μPBRs) and microtubular reactors (μTRs) is utilized to accommodate both heterogeneous and homogeneous catalytic reactions. nih.gov The amide coupling step, in particular, benefits from the precise control offered by flow conditions, leading to high yields in short residence times. nih.gov

The following interactive data table summarizes the representative conditions for the amide coupling step in a continuous flow synthesis of an N-acyl aniline (B41778), which serves as a model for the synthesis of analogues of this compound.

Table 1: Representative Flow Chemistry Conditions for Amide Coupling

| Parameter | Value |

|---|---|

| Reactant A | Substituted Aniline |

| Reactant B | Acyl Chloride |

| Reactor Type | Microtubular Reactor (μTR) |

| Residence Time | 1.5 minutes |

| Temperature | 25 °C |

| Solvent | Acetonitrile (B52724) |

| Yield | >95% |

This data is representative of the amide coupling step in the synthesis of N-acyl-N-alkyl anilines as described in the literature and serves as an illustrative example for the synthesis of related compounds. nih.gov

The successful implementation of such flow systems demonstrates the potential for developing highly efficient, scalable, and safer manufacturing processes for this compound and a diverse range of its analogues. nih.gov The ability to seamlessly integrate multiple reaction steps, including amide bond formation, into a continuous sequence highlights the transformative impact of flow chemistry on the synthesis of complex organic molecules. nih.gov

Reaction Pathways and Mechanistic Investigations of 3 Phenacylamino Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo numerous reactions, primarily centered around nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com

Esterification Reactions

One of the most fundamental reactions of carboxylic acids is esterification. 3-(Phenacylamino)benzoic acid can be converted to its corresponding esters through various methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed as a byproduct is removed. google.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. vanderbilt.edu Subsequent proton transfer and elimination of a water molecule yield the ester.

Alternative methods for esterification include reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgresearchgate.net

Table 1: Examples of Esterification Reactions

| Alcohol | Catalyst | Expected Ester Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-(phenacylamino)benzoate |

| Ethanol (B145695) | H₂SO₄ | Ethyl 3-(phenacylamino)benzoate |

| n-Butanol | Ph₃PBr₂/DMAP | n-Butyl 3-(phenacylamino)benzoate researchgate.net |

Amide Formation via Nucleophilic Acyl Substitution

The carboxylic acid functionality of this compound can be converted into an amide by reaction with a primary or secondary amine. libretexts.org This transformation is a cornerstone of organic synthesis. Direct reaction of a carboxylic acid with an amine is possible but typically requires high temperatures (around 200°C) to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org

A more common and milder approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.orggoogle.com The reaction proceeds through an activated intermediate (an O-acylisourea in the case of DCC), which is then readily displaced by the amine to form the amide bond. libretexts.org Titanium(IV) chloride (TiCl₄) has also been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Examples of Amide Formation Reactions

| Amine | Coupling Agent / Condition | Expected Amide Product |

|---|---|---|

| Aniline (B41778) | TiCl₄, Pyridine, 85°C nih.gov | N-phenyl-3-(phenacylamino)benzamide |

| Benzylamine | DCC | N-benzyl-3-(phenacylamino)benzamide |

| Morpholine | High Temperature | (4-(3-(Phenacylamino)benzoyl))morpholine |

Conversion to Acid Halides

Carboxylic acids can be converted to more reactive acid halides, which are valuable synthetic intermediates. uomustansiriyah.edu.iq this compound can be transformed into 3-(Phenacylamino)benzoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgchemicalbook.com

The reaction with thionyl chloride involves the carboxylic acid acting as a nucleophile, attacking the sulfur atom of SOCl₂. libretexts.org This is followed by the elimination of a chloride ion and subsequent internal nucleophilic attack by the chloride, which displaces a chlorosulfite group. This group then decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion. libretexts.org Using oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is another effective method that produces gaseous byproducts (CO₂, CO, and HCl). chemicalbook.com The resulting acid chloride is significantly more reactive than the parent carboxylic acid toward nucleophiles like alcohols and amines. wikipedia.org

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids is generally a difficult reaction that requires harsh conditions, unless activating groups are present on the ring. nist.gov For simple benzoic acids, heating with a substance like soda lime (a mixture of NaOH and CaO) can induce decarboxylation, replacing the -COOH group with a hydrogen atom. libretexts.org

For this compound, such a reaction would theoretically yield N-(2-phenyl-2-oxoethyl)aniline, also known as phenacyl aniline. Catalytic methods using transition metals like copper or silver at high temperatures can also facilitate this transformation. nih.gov More recent developments have shown that decarboxylation of benzoic acid derivatives can be achieved under milder conditions using multifunctional catalysts or through photoinduced processes. nih.govrwth-aachen.de For instance, catalytic systems composed of bimetallic nanoparticles have been shown to effectively decarboxylate aminobenzoic acids. nih.gov Radical decarboxylation can also be initiated using reagents like silver nitrate (B79036) and potassium persulfate (Ag(I)/K₂S₂O₈), which generates an aryl radical that can be trapped or used in subsequent reactions. nih.gov

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to react with various electrophiles.

Acylation and Alkylation Reactions

Acylation: The secondary amine can undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides to form a tertiary amide. libretexts.org For example, reaction with acetyl chloride would yield N-acetyl-N-phenacyl-3-aminobenzoic acid. It is important to consider that the carboxylic acid group can also react with these reagents. To achieve selective acylation of the amine, the carboxylic acid group might first be protected, for instance, by converting it to an ester. Alternatively, reaction conditions can sometimes be tuned to favor amine acylation, such as by using the Schotten-Baumann method, which involves an aqueous base that can deprotonate the amine, increasing its nucleophilicity, while potentially hydrolyzing any ester formed at the carboxylic acid site. researchgate.net

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. msu.edu This is a nucleophilic substitution reaction where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction would convert the secondary amine into a tertiary amine. For instance, reacting this compound with methyl iodide would yield 3-((N-methyl)phenacylamino)benzoic acid. A potential complication of this reaction is over-alkylation, where the resulting tertiary amine, which is also nucleophilic, reacts with another molecule of the alkyl halide to form a quaternary ammonium salt. msu.edu A "self-limiting" alkylation approach has been developed for some systems, where the initial alkylation product is less reactive than the starting material, thus favoring monoalkylation. nih.gov

Electrophilic Substitution on the Phenacyl Ring

The phenacyl ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The reactivity and orientation of incoming electrophiles are dictated by the substituents already present on the ring. The phenacyl portion contains a carbonyl group directly attached to the benzene (B151609) ring. This acyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. uci.edu

This deactivation occurs because the carbonyl group inductively withdraws electron density from the ring, making it less nucleophilic. Furthermore, through resonance, the carbonyl group withdraws electron density primarily from the ortho and para positions. This effect can be visualized through resonance structures where a positive charge is placed on the ortho and para carbons of the phenacyl ring. Consequently, the meta position is the least deactivated site and the preferred position for electrophilic attack. quora.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the phenacyl ring of this compound are expected to yield meta-substituted products. uci.eduquora.com

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of a Carbocation Intermediate: The aromatic π system of the phenacyl ring attacks an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The formation of this intermediate is typically the rate-determining step. uci.edu

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. uci.edu

Reactivity of the Ketone Moiety

Carbonyl Reactions (e.g., Reduction, Enamine/Imine Formation)

The ketone moiety in this compound is a reactive center for various nucleophilic addition and related reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) (CH₂) group, depending on the reagents and reaction conditions.

Reduction to an Alcohol: Catalytic hydrogenation or, more commonly, the use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. These reactions involve the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Reduction to a Methylene Group: The Clemmensen reduction (using amalgamated zinc in concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods to reduce a ketone directly to a methylene group. youtube.com The choice between these methods is often dictated by the presence of other functional groups in the molecule; for instance, the Clemmensen reduction is unsuitable for compounds with acid-sensitive groups. youtube.com

Interactive Table: Representative Reduction Reactions of the Ketone Moiety

| Reaction Type | Typical Reagents | Product Functional Group | Conditions |

|---|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Secondary Alcohol | Mild, often alcoholic solvents |

| Reduction to Methylene | Zinc amalgam (Zn(Hg)), HCl | Alkane (Methylene) | Strongly acidic, heat youtube.com |

| Reduction to Methylene | Hydrazine (N₂H₄), KOH | Alkane (Methylene) | Strongly basic, high temperature youtube.com |

Enamine/Imine Formation: The ketone can react with primary or secondary amines under mildly acidic conditions (typically pH 4-5) to form imines (Schiff bases) or enamines, respectively. youtube.comlibretexts.org

Imine Formation: Reaction with a primary amine (R-NH₂) results in the formation of an imine, which contains a carbon-nitrogen double bond (C=N). The reaction is reversible and proceeds through a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

Enamine Formation: Reaction with a secondary amine (R₂NH) leads to an enamine. After the initial formation of an iminium ion intermediate, a proton is removed from an adjacent carbon (the α-carbon) to form the carbon-carbon double bond of the enamine. youtube.commasterorganicchemistry.com

The formation of these C=N and C=C-N linkages is crucial in many synthetic pathways, providing alternative routes for functionalizing the molecule at the α-carbon. masterorganicchemistry.com

Mechanistic Studies and Reaction Kinetics

Investigation of Carbocation Intermediates in Transformations

Carbocations are key reactive intermediates in many organic reactions, characterized by a carbon atom with a positive charge and an empty p orbital. libretexts.org In the context of this compound, carbocation intermediates are central to understanding transformations like electrophilic substitution and certain rearrangement reactions.

During electrophilic substitution on the phenacyl ring, the attack of an electrophile on the π-electron system generates a resonance-stabilized carbocation known as the arenium ion. uci.edu The stability of this intermediate dictates the reaction's regioselectivity. For the phenacyl ring, the positive charge of the arenium ion is destabilized when located ortho or para to the electron-withdrawing acyl group. This destabilization makes the formation of the meta-arenium ion more favorable, leading to meta-substituted products. quora.com

The stability of carbocations generally increases with greater substitution (tertiary > secondary > primary) and through resonance delocalization, such as in benzylic or allylic carbocations. libretexts.org While primary carbocations are highly unstable, the intermediates in aromatic substitution are stabilized by delocalizing the charge over the ring. libretexts.orgsinica.edu.tw Synthetic reactions that could involve carbocation intermediates must account for the possibility of rearrangements, where a less stable carbocation rearranges to a more stable one via shifts of neighboring hydrogen atoms or alkyl groups (e.g., a 1,2-hydride shift). libretexts.org

Nucleophilic Acyl Substitution Mechanisms

The benzoic acid moiety of the molecule is susceptible to nucleophilic acyl substitution, a characteristic reaction of carboxylic acids and their derivatives. pressbooks.pub This reaction pathway allows for the conversion of the carboxylic acid group into other functional groups like esters, amides, or acid anhydrides.

The general mechanism is a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid group. This breaks the C=O π bond and forms a tetrahedral intermediate where the carbonyl oxygen becomes an alkoxide. pressbooks.pubvanderbilt.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and a leaving group is expelled. vanderbilt.edumasterorganicchemistry.com For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, the reaction is often catalyzed by acid, which protonates the carbonyl oxygen to make the carbon more electrophilic, or protonates the hydroxyl group, allowing it to leave as a much more stable water molecule. youtube.com

The reactivity of carboxylic acid derivatives in these substitutions generally follows the order: Acyl chloride > Acid anhydride (B1165640) > Ester > Amide. This trend is related to the stability of the leaving group and resonance stabilization of the starting material. vanderbilt.edu Less reactive derivatives can be prepared from more reactive ones, but not the reverse. pressbooks.pub

Catalytic Cycle Elucidation (e.g., C-H Activation)

Transition-metal-catalyzed C-H activation has become a powerful tool for direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netyoutube.com Benzoic acid derivatives are common substrates in these reactions, particularly those catalyzed by palladium (Pd). researchgate.netnih.gov

A common mechanistic proposal for Pd(II)-catalyzed C-H activation involves a directing group, which in this compound could be the carboxylic acid or the secondary amine. The cycle generally proceeds through several key steps:

C-H Activation: The catalyst, often a Pd(II) species, coordinates to the directing group. This brings the metal center in proximity to a specific C-H bond (often at the ortho position to the directing group), which is then cleaved to form a palladacycle intermediate. This step is often the turnover-limiting step. nih.gov

Oxidative Addition/Reaction with Coupling Partner: The resulting organometallic intermediate reacts with a coupling partner. This can involve oxidative addition, which increases the oxidation state of the metal (e.g., Pd(II) to Pd(IV)). nih.gov

Reductive Elimination: The final step is reductive elimination, where the new C-C or C-heteroatom bond is formed, releasing the product from the metal center. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

In some cases, a dual catalytic system may be employed, combining the palladium cycle with a photoredox cycle to facilitate the reaction under milder conditions. nih.gov The elucidation of these catalytic cycles is crucial for optimizing reaction conditions and expanding the scope of C-H activation chemistry.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The synthetic fate of this compound is predominantly dictated by intramolecular cyclization reactions, yielding various heterocyclic scaffolds. The selectivity towards a specific product pathway is profoundly influenced by the choice of catalyst and the applied reaction conditions. By carefully tuning these parameters, chemists can direct the transformation towards desired outcomes, primarily substituted quinolines, through mechanisms analogous to the Friedländer annulation. This section explores how different catalytic systems—acidic, basic, and metal-based—along with varying reaction conditions, govern the cyclization pathways of this compound and related precursors.

The core reaction involves the intramolecular condensation between the secondary amine and the ketone of the phenacyl group. This process can be initiated either by activating the ketone towards nucleophilic attack or by enhancing the nucleophilicity of the amine or an adjacent carbon. The nature of this activation is the primary determinant of the reaction pathway.

Acid-Catalyzed Pathways

Acid catalysis is the most common strategy for promoting the intramolecular cyclization of N-phenacyl aniline derivatives to form quinolines. The mechanism typically involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the electron-rich aromatic ring (an electrophilic aromatic substitution) or the secondary amine, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic quinoline (B57606) ring.

Brønsted Acids: Strong proton-donating acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and acetic acid (AcOH) are frequently employed. researchgate.netmdpi.com PPA is particularly effective as it serves as both a catalyst and a dehydrating agent at elevated temperatures. researchgate.net The choice of acid and its concentration can influence reaction rates and yields. For instance, acetic acid has been shown to be an excellent solvent and catalyst for related Friedländer syntheses, promoting nearly quantitative yields in some cases. mdpi.com

Lewis Acids and Solid Acid Catalysts: Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), can also catalyze the reaction by coordinating to the carbonyl oxygen. In the context of green chemistry, heterogeneous solid acid catalysts have gained prominence. Materials like mesoporous silica (B1680970) (e.g., MCM-41) and core-shell nanocatalysts have been developed to facilitate these cyclizations under more environmentally benign conditions. nih.govresearchgate.net For example, a trifluoroacetic acid-functionalized core-shell nanocatalyst (Fe₃O₄@SiO₂–APTES-TFA) has demonstrated high efficiency in Friedländer synthesis, achieving high yields in minutes under solvent-free conditions. nih.gov

The table below summarizes the effect of various acid catalysts on quinoline synthesis from analogous precursors.

| Catalyst | Reaction Conditions | Key Features | Typical Product | Reference |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | High Temperature (e.g., 100-140°C) | Acts as both catalyst and dehydrating agent. | 2-Aryl-3-hydroxyquinolin-4(1H)-ones | researchgate.net |

| Fe/Acetic Acid (AcOH) | Reflux | Used for domino nitro reduction-cyclization; AcOH is an excellent solvent/catalyst for the cyclization step. | Substituted Quinolines | mdpi.com |

| Fe₃O₄@SiO₂–APTES-TFA | 100°C, Solvent-free, 5 min | Magnetic nanocatalyst, easily recoverable, high efficiency. | Polysubstituted Quinolines | nih.gov |

| MCM-41 | Microwave Irradiation | Mesoporous solid acid catalyst; yield influenced by pore diameter. | Acridone (from N-phenylanthranilic acid) | researchgate.net |

Base-Catalyzed Pathways

Base-catalyzed cyclization offers an alternative pathway. Instead of activating the ketone, a strong base like potassium hydroxide (B78521) (KOH) can deprotonate the α-carbon of the phenacyl group, forming an enolate. This enolate can then participate in an intramolecular nucleophilic attack. This approach is a cornerstone of the classic Friedländer synthesis, which traditionally uses a base to promote the initial condensation between an o-aminoaryl ketone and a compound with an active methylene group. researchgate.net In the case of this compound, the reaction would be an intramolecular variant. The reaction proceeds via the formation of an imine intermediate followed by cyclization and aromatization, often facilitated by an oxidant present in the reaction or through dehydrogenation. researchgate.net

| Catalyst | Solvent/Conditions | Mechanism Feature | Typical Product | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | DMSO, High Temperature | Promotes initial enolate or imine formation. | Functionalized Quinolines | researchgate.net |

| Sodium Hydroxide (NaOH) | Ethanol/Water, Reflux | Classic conditions for aldol-type condensation. | Polysubstituted Quinolines | researchgate.net |

Metal-Catalyzed Pathways

Transition metal catalysis has emerged as a powerful tool for constructing heterocyclic rings under mild conditions. mdpi.commdpi.com Metals like rhodium, palladium, iron, and copper can mediate the cyclization of precursors similar to this compound through various mechanisms, including C-H activation, Lewis acid activation, and transfer hydrogenation. nih.govnih.govrsc.org For instance, a copper triflate catalyst has been used for single-step quinoline synthesis under neutral conditions. nih.gov Rhodium(III) catalysts are known to facilitate C-H activation/annulation cascades, which could provide a pathway to complex quinoline structures. rsc.orgosti.gov These methods often exhibit high functional group tolerance and can provide access to products that are not achievable through traditional acid or base catalysis.

| Catalyst | Co-Catalyst/Solvent | Key Features | Typical Product | Reference |

|---|---|---|---|---|

| Copper Triflate (Cu(OTf)₂) | Nitromethane | Neutral conditions, high regioselectivity. | Polysubstituted Quinolines | nih.gov |

| Cp*Rh(MeCN)₃₂ | THF, 105°C | C-H activation and isocyanate coupling followed by cyclization. | Quinazolinones (from N-acyl anthranilamides) | nih.gov |

| Iron (Fe) | Acetic Acid (AcOH) | In situ reduction of nitro group followed by cyclization. | Substituted Quinolines | mdpi.com |

Influence of Reaction Conditions

Beyond the catalyst itself, other conditions play a crucial role in pathway selectivity.

Solvent: The polarity and protic nature of the solvent can significantly affect reaction rates. While traditional organic solvents are common, greener alternatives like water have been shown to be highly effective, sometimes even eliminating the need for a catalyst by leveraging water's high polarity and hydrogen bonding capabilities. organic-chemistry.org Solvent-free, or neat, conditions, often paired with high temperatures or microwave irradiation, represent another sustainable approach that can accelerate reactions. nih.gov

Temperature and Energy Source: Thermal energy is typically required to overcome the activation barrier for cyclization and dehydration. Conventional heating is standard, but microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields by promoting rapid, uniform heating. researchgate.net For the cyclization of N-phenylanthranilic acid, microwave heating yielded better results than conventional heating with the MCM-41 catalyst. researchgate.net

Lack of Specific Data for this compound

Following a comprehensive search for scientific data pertaining to the chemical compound This compound , it has been determined that there is a significant lack of specific experimental and characterization data in the public domain required to fulfill the detailed structural and analytical scope of the requested article.

Searches for spectroscopic and crystallographic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and Single Crystal X-ray Diffraction (XRD), did not yield specific results for "this compound." The available literature and databases primarily contain information on related but structurally distinct compounds such as "3-(Phenylamino)benzoic acid" and various other benzoic acid derivatives.

Similarly, investigations into chromatographic and mass spectrometric methodologies for this specific compound did not provide the detailed research findings necessary to populate the requested sections of the article.

Due to the absence of specific, verifiable scientific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would require speculative data, which would compromise the integrity and scientific validity of the content.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” as per the detailed instructions cannot be completed at this time. Further empirical research and publication of the findings for this specific compound are necessary before a comprehensive review of its structural elucidation and advanced characterization can be compiled.

Structural Elucidation and Advanced Characterization Methodologies

Chromatographic and Mass Spectrometric Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. unar.ac.id However, direct analysis of 3-(Phenacylamino)benzoic acid by GC-MS is challenging due to its low volatility and thermal lability, stemming from the presence of polar carboxylic acid and secondary amine functional groups. nih.gov These groups can lead to poor chromatographic peak shape, tailing, and potential degradation in the hot GC injection port. jfda-online.com

To overcome these limitations, derivatization is an essential prerequisite step. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.com For a molecule like this compound, common derivatization strategies target the active hydrogen atoms on the carboxylic acid and amine groups.

Common Derivatization Reactions for GC-MS Analysis:

Silylation: This is a widely used method where active protons are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. The resulting TMS ester of the carboxylic acid and TMS derivative of the amine are significantly more volatile and produce characteristic mass spectra. gcms.cznih.gov

Alkylation (Esterification): The carboxylic acid group can be converted into an ester, most commonly a methyl ester, to increase volatility. While historically reagents like diazomethane (B1218177) were used, safer alternatives involving alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., BF3 or HCl) are now preferred. jfda-online.com

Acylation: This method targets the amine group, though it can also react with the carboxylic acid. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) introduce a fluoroacyl group, which enhances volatility and can improve detectivity, particularly with negative chemical ionization mass spectrometry. jfda-online.com

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from any impurities or by-products. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a chemical fingerprint for identification. By comparing the obtained spectrum with spectral libraries or through manual interpretation, the structure can be confirmed. The purity of the sample is determined by the relative area of the main chromatographic peak compared to other peaks in the chromatogram. scholarsresearchlibrary.commmu.ac.uk

| Derivatization Method | Target Functional Group(s) | Common Reagent(s) | Key Advantages |

|---|---|---|---|

| Silylation | -COOH, -NH | BSTFA, MSTFA, TMCS | Forms stable, volatile derivatives; mild reaction conditions. gcms.cz |

| Alkylation (Esterification) | -COOH | Methanol/BF3, Methanol/HCl | Forms stable esters to increase volatility. jfda-online.com |

| Acylation | -NH, -OH | TFAA, MBTFA | Increases volatility and improves detection sensitivity (especially for ECD or NCI-MS). jfda-online.comgcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Derivatization Studies

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone technique for the analysis of non-volatile compounds like this compound in complex mixtures. kuleuven.be It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. vu.edu.au

For the analysis of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure good peak shape for the carboxylic acid moiety. koreascience.krvcu.edu

The mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, ionizes the molecule as it elutes from the LC column. ESI is a soft ionization technique well-suited for polar molecules, minimizing fragmentation in the source. kuleuven.be Analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 254.08 would be monitored, originating from the acidic carboxylic group.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is invaluable for analysis in complex matrices like biological fluids or environmental samples. In an MS/MS experiment, the parent ion (e.g., m/z 254.08) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). Monitoring a specific transition from a parent ion to a product ion (Selected Reaction Monitoring, SRM) allows for highly selective quantification with minimal interference from the matrix. kuleuven.be

While this compound can often be analyzed directly, derivatization can be employed to enhance ionization efficiency and improve chromatographic retention, especially if the compound is too polar for adequate retention on a standard reversed-phase column. researchgate.netsemanticscholar.org Derivatization strategies for LC-MS often involve tagging the molecule with a permanently charged or easily ionizable group. nih.gov For instance, reacting the carboxylic acid with a reagent that introduces a tertiary amine group can significantly boost the signal in positive-ion ESI mode. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for the separation and quantification of this compound. upb.ro The technique is ideal for purity assessment, stability studies, and quantification in formulated products.

The separation is typically achieved using a reversed-phase mechanism, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. vcu.edu The retention of this compound is governed by its hydrophobicity. The mobile phase composition, usually a gradient or isocratic mixture of water and acetonitrile or methanol, can be adjusted to achieve optimal retention and separation from impurities. sigmaaldrich.com

The pH of the mobile phase is a critical parameter. Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) suppresses the ionization of the carboxylic acid group, converting it to its neutral form (-COOH). sielc.com This increases its hydrophobicity, leading to better retention and improved peak symmetry on reversed-phase columns. vcu.edu

Quantification is performed using a UV detector. The presence of multiple aromatic rings and a carbonyl group in the structure of this compound results in strong UV absorbance, making this detection method highly sensitive for this compound. The wavelength of maximum absorbance (λmax) is selected for monitoring to ensure the highest sensitivity and linearity. sigmaaldrich.com

| HPLC Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8, 5 µm particle size | Provides hydrophobic interactions for retaining the analyte. vcu.edu |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the analyte from the column; composition is adjusted for optimal resolution. sigmaaldrich.com |

| Mobile Phase Modifier | 0.1% Formic Acid, Acetic Acid, or Phosphoric Acid | Suppresses ionization of the carboxylic acid group to improve peak shape and retention. vcu.edusielc.com |

| Detection | UV Absorbance (e.g., at 220 nm or λmax) | The aromatic rings and carbonyl group provide strong chromophores for sensitive detection. sigmaaldrich.com |

| Flow Rate | ~1.0 mL/min | Standard flow rate for analytical scale columns. sigmaaldrich.com |

| Quantification | External standard calibration curve | Relates peak area to the concentration of the analyte for accurate measurement. |

Advanced Surface and Interaction Analysis

Beyond molecular structure and purity, understanding the solid-state properties of a compound is critical. This involves studying how individual molecules arrange themselves in a crystal lattice and the nature of the intermolecular forces that govern this arrangement.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting three-dimensional surface provides a unique picture of the molecular environment. uliege.be

The Hirshfeld surface can be mapped with various properties to highlight specific intermolecular contacts. A key property is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm map displays a color spectrum:

Red spots: Indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. mdpi.com

Blue spots: Represent longer contacts where molecules are further apart.

White areas: Denote contacts around the van der Waals separation distance.

For a molecule like this compound, Hirshfeld analysis would reveal the dominant forces in its crystal packing. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), and it would be expected to form strong O—H···O hydrogen bonds, potentially leading to classic carboxylic acid dimers or catemers. researchgate.netmdpi.com The secondary amine (-NH-) group is a hydrogen bond donor, while the phenacyl and amine carbonyl groups (C=O) are acceptors. This allows for N—H···O hydrogen bonds, which would link molecules into chains or sheets. strath.ac.uk

| Interaction Type | Functional Groups Involved | Expected Contribution | Significance in Crystal Packing |

|---|---|---|---|

| O—H···O Hydrogen Bonds | Carboxylic acid (-COOH) | High | Primary interaction, often forming dimers or chains. researchgate.net |

| N—H···O Hydrogen Bonds | Amine (-NH-) and Carbonyls (C=O) | Significant | Links molecules into extended networks. strath.ac.uk |

| H···H Contacts | Hydrogens on phenyl rings and alkyl chain | High (often the largest percentage) | Represents the majority of the surface area contacts. nih.govnih.gov |

| C···H/H···C Contacts | Phenyl rings and C-H groups | Significant | Indicates C-H···π interactions and general van der Waals packing. nih.gov |

| π-π Stacking | Phenyl rings | Possible | Contributes to the stabilization of the crystal lattice through aromatic ring interactions. mdpi.com |

Theoretical and Computational Chemistry Studies of 3 Phenacylamino Benzoic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to model the electronic distribution within a molecule, which fundamentally determines its geometry, energy, and chemical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface. vjst.vnresearchgate.net A common approach involves using a functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(2d,p), which provides a detailed description of the atomic orbitals. vjst.vnvjst.vn

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. doi.orgresearchgate.net These theoretical frequencies correspond to the molecule's fundamental modes of vibration (stretching, bending, twisting) and are crucial for interpreting experimental infrared (IR) and Raman spectra. mdpi.com For instance, calculations on benzoic acid dimers have shown that DFT can accurately predict the vibrational modes associated with its characteristic hydrogen bonds. vjst.vnresearchgate.net

Table 1: Example of Optimized Geometrical Parameters for a Benzoic Acid Dimer (Calculated at B3LYP/6-311++G(2d,p) Level) This table is illustrative, based on data for a related compound, to show typical outputs of a geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | O-H | 1.01 Å |

| Hydrogen Bond | O-H···O | 1.64 Å |

| Bond Angle | O=C-O | 123.5° |

| Bond Angle | C-O-H | 110.2° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.orglibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. vjst.vnnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more prone to chemical reactions. scispace.com

Table 2: Illustrative Frontier Molecular Orbital Properties This table demonstrates typical FMO data derived from DFT calculations for an aromatic acid.

| Property | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions. uni-muenchen.dewolfram.com

Red : Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue : Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green : Represents areas with a neutral or near-zero potential.

For 3-(Phenacylamino)benzoic acid, an MEP map would be expected to show negative potential (red) around the oxygen atoms of the carboxyl and carbonyl groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. Positive potential (blue) would likely be concentrated around the amine and carboxylic acid hydrogens, indicating their potential as hydrogen bond donors. actascientific.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive, localized representation corresponding to Lewis structures (bonds, lone pairs, and core orbitals). nih.govbatistalab.commpg.de

Table 3: Example of Second-Order Perturbation Analysis from NBO for a Related Molecule This illustrative table shows significant donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (carbonyl) | π* (C-C) (phenyl) | 25.5 |

| π (C-C) (phenyl) | π* (C=O) (carbonyl) | 18.2 |

| LP(1) N (amine) | σ* (C-C) (phenyl) | 5.1 |

Molecular Dynamics Simulations

While quantum chemical methods typically examine molecules in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into their behavior over time. nih.gov

Molecules, particularly those with multiple rotatable single bonds like this compound, are not rigid structures. They exist as an ensemble of different spatial arrangements, or conformations. MD simulations model the movements of atoms and bonds over time by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape. mdpi.com

These simulations can identify the most stable conformers, the energy barriers to rotation between them, and how the molecule's flexibility is influenced by its environment (e.g., in a solvent). This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. Studies on similar benzoic acid derivatives have used conformational analysis to explain the origins of polymorphism, where a single compound can crystallize into multiple different forms. uky.edunih.govresearchgate.net

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent medium plays a critical role in determining the molecular structure, stability, and reactivity of chemical compounds. For this compound, computational chemistry provides powerful tools to investigate these solvent effects at a molecular level. The polarity of the solvent can influence the conformational preferences of the molecule, particularly the dihedral angle between the benzoic acid ring and the phenylamino (B1219803) moiety.

Computational approaches to studying solvent effects are broadly categorized into implicit and explicit solvent models. rsc.org Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.netnih.gov These models are computationally efficient for estimating the Gibbs free energy of solvation and predicting how solubility changes with solvent composition and temperature. researchgate.netjbiochemtech.com For instance, the solubility of benzoic acid derivatives is known to increase with the mole fraction of organic solvents like ethanol (B145695) in aqueous mixtures, a phenomenon that can be rationalized through calculated solvation energies. jbiochemtech.com

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This hybrid implicit-explicit approach is particularly important for systems where specific solute-solvent interactions, such as hydrogen bonding, are significant. rsc.org In the case of this compound, explicit water or alcohol molecules could be modeled to study their direct interaction with the carboxylic acid group and the secondary amine, providing deeper insight into the microsolvation environment. rsc.orgnih.gov Molecular dynamics (MD) simulations can also be employed to understand how solvent-lignin interactions, for example, affect nanoparticle formation, a principle applicable to studying the aggregation or self-assembly of this compound in various solvents. nih.gov The choice of solvent can induce shifts in spectroscopic properties, a phenomenon known as solvatochromism, which can be correlated with solvent polarity parameters and analyzed computationally to understand intramolecular charge transfer characteristics. nih.gov

Reaction Mechanism Prediction and Validation through Computational Approaches

Computational chemistry offers a robust framework for predicting and validating the reaction mechanisms involved in the synthesis and subsequent reactions of this compound. Density Functional Theory (DFT) is a primary tool for elucidating reaction pathways by mapping the potential energy surface of a given reaction. This involves locating the geometries of reactants, products, intermediates, and, most importantly, transition states.

For the synthesis of this compound, which likely involves the reaction of 3-aminobenzoic acid with a phenacyl halide, computational methods can be used to compare different possible mechanisms. By calculating the activation energies associated with each transition state, the most energetically favorable pathway can be identified. For example, in studies of reactions involving benzoic acids, computational analysis helps to understand the formation of intermediates like aryl esters and their subsequent decomposition. researchgate.net

Furthermore, computational models can investigate the antioxidant activity of benzoic acid derivatives by exploring mechanisms such as Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scielo.org.za For each potential mechanism, thermodynamic parameters like bond dissociation enthalpies (BDE), ionization potentials (IP), and proton affinities (PA) are calculated to determine the most probable pathway in different environments (gas phase vs. polar solvents). scielo.org.zaresearchgate.net The local reactivity of the molecule towards free radicals can be further analyzed using tools like Fukui functions, which indicate the most susceptible sites for radical attack. scielo.org.zaresearchgate.net

Theoretical Exploration of Molecular Features and Electronic Effects

The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule in solution, which is crucial for its reactivity. researchgate.net Computational methods provide a reliable means to predict the pKa of molecules like this compound. The direct approach, which calculates the Gibbs free energy change for the deprotonation reaction in solution, is commonly used. nih.gov This is typically achieved using a thermodynamic cycle that separates the process into gas-phase and solvation energies. researchgate.net

The accuracy of pKa calculations depends heavily on the chosen level of theory, basis set, and solvation model. nih.gov Studies on benzoic acid and other phenolic compounds have shown that functionals like CAM-B3LYP, combined with a 6-311G+dp basis set and the SMD solvation model, can yield accurate results with a mean absolute error of less than 0.5 pKa units. nih.govnih.gov The inclusion of one or two explicit water molecules in the calculation can further improve accuracy by explicitly modeling the hydrogen bonds at the reaction center. nih.gov

| Parameter | Description | Computational Method |

|---|---|---|

| ΔG°gas(HA) | Gas-phase Gibbs free energy of the acidic form | DFT (e.g., CAM-B3LYP/6-311G+dp) |

| ΔG°gas(A⁻) | Gas-phase Gibbs free energy of the conjugate base | DFT (e.g., CAM-B3LYP/6-311G+dp) |

| ΔG°solv(HA) | Solvation free energy of the acidic form | Continuum Model (e.g., SMD, PCM) |

| ΔG°solv(A⁻) | Solvation free energy of the conjugate base | Continuum Model (e.g., SMD, PCM) |

| ΔG°solv(H⁺) | Solvation free energy of the proton | Experimental/Standard Value |

Non-covalent interactions (NCIs) are essential in determining the three-dimensional structure, crystal packing, and molecular recognition properties of this compound. Computational methods can identify and characterize these weak interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov

The Non-Covalent Interaction (NCI) index is a powerful visualization tool based on the electron density (ρ) and the reduced density gradient (RDG). mdpi.com It allows for the mapping of NCI regions in real space, where isosurfaces can be colored to distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric clashes. nih.govmdpi.com For this compound, this analysis would likely reveal an intramolecular hydrogen bond between the N-H group and the oxygen of the phenacyl carbonyl group. In the solid state, intermolecular O-H···O hydrogen bonds forming carboxylic acid dimers are expected, similar to those observed in related phenylamino-benzoic acids. nih.govnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a quantitative analysis of these interactions by identifying bond critical points (BCPs) in the electron density. mdpi.com The properties at these points, such as the electron density and the sign of the Laplacian, can confirm the nature and strength of the interactions. mdpi.com These analyses provide a detailed understanding of the forces that govern the molecule's conformation and its interactions with other molecules. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger target molecule, typically a protein receptor. openaccessjournals.comnih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity between the ligand and the receptor's active site. nih.gov For this compound, docking simulations can provide a theoretical analysis of its binding mode within a hypothetical receptor pocket, focusing purely on the physical interactions.

The process involves placing the ligand in various positions and orientations within the binding site and using a scoring function to estimate the binding affinity for each pose. openaccessjournals.com The resulting models reveal potential key interactions at an atomic level. nih.gov For a molecule like this compound, these interactions would likely involve:

Hydrogen bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the N-H group can act as a donor and the carbonyl oxygen as an acceptor.

Hydrophobic interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

π-π stacking: The aromatic rings can form favorable stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The theoretical binding mode analysis provides a static picture of the ligand-receptor complex. mdpi.com These structural insights, such as the specific amino acid residues involved and the geometry of the interactions, are valuable for understanding the structural basis of molecular recognition, separate from any biological or pharmacological interpretation. niscpr.res.inresearchgate.net

| Interaction Type | Functional Group on Ligand | Potential Interacting Residue Type |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic acid (-OH), Amine (-NH) | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrogen Bond (Acceptor) | Carboxylic acid (C=O), Carbonyl (C=O) | Lys, Arg, His, Ser, Thr, Gln, Asn |

| Hydrophobic | Phenyl rings | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Phenyl rings | Phe, Tyr, Trp, His |

| Salt Bridge | Carboxylate (-COO⁻) | Lys, Arg, His |

Applications in Advanced Organic Synthesis Research

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of a nucleophilic amine, an electrophilic ketone, and a carboxylic acid group within a single molecule makes 3-(phenacylamino)benzoic acid a prime candidate for constructing complex molecular architectures. Its bifunctional nature allows for sequential or one-pot reactions to build intricate ring systems.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. The structure of this compound is pre-organized for intramolecular cyclization reactions to form a variety of heterocyclic cores. The α-aminoketone motif is a well-established precursor for synthesizing nitrogen- and oxygen-containing heterocycles. researchgate.netbenthamdirect.comacs.orgnih.gov

One of the most direct applications is in the synthesis of substituted quinolines. Through an intramolecular Friedel-Crafts-type reaction, the phenyl ring of the phenacyl group can be cyclized onto the benzoic acid ring, a reaction typically promoted by a strong acid catalyst. Alternatively, intramolecular condensation reactions can lead to the formation of other important heterocyclic systems. For example, treatment with a dehydrating agent could promote the cyclization of the secondary amine onto the ketone, followed by further transformations.

The presence of the carboxylic acid also allows for the formation of lactams, which are cyclic amides. For instance, an intramolecular condensation between the secondary amine and the carboxylic acid could potentially be induced. researchgate.net Furthermore, the α-aminoketone portion of the molecule is a key synthon for heterocycles like oxazoles and other five-membered rings through reactions with various reagents. nih.govresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Core | Potential Synthetic Pathway | Key Functional Groups Involved |

|---|---|---|

| Quinoline (B57606) Derivatives | Acid-catalyzed intramolecular cyclization (e.g., Bischler-Napieralski or similar) | Secondary amine, Ketone, Aromatic rings |

| 1,4-Benzodiazepine-2,5-dione Derivatives | Intramolecular condensation/cyclization | Secondary amine, Carboxylic acid |

| Oxazole Derivatives | Reaction with a dehydrating agent (e.g., Robinson-Gabriel synthesis) | Secondary amine, Ketone |

| Indole (B1671886) Derivatives | Fischer indole synthesis (requires derivatization to a hydrazone) | Ketone, Secondary amine |

This table presents hypothetical synthetic targets based on the known reactivity of the functional groups present in this compound.

The synthesis of polycyclic compounds, which often possess significant biological activity, can be streamlined by using advanced precursors that enable multiple bond-forming events in a single sequence. researchgate.net this compound can serve as such an intermediate. For example, an initial intramolecular reaction to form a heterocyclic ring can be followed by a subsequent cyclization to build an additional ring, leading to a fused polycyclic system.

A plausible route involves an initial intramolecular aldol-type condensation between the enolate of the ketone and the carboxylic acid (or its activated form), which could lead to a bicyclic intermediate. youtube.comlibretexts.orglibretexts.org This intermediate, still possessing reactive sites, could then undergo further annulation reactions to construct more complex polycyclic frameworks. The strategic positioning of the aromatic rings also allows for tandem cyclization strategies, where both rings participate in forming the final polycyclic structure.

Cascade reactions, where a single reaction setup initiates a sequence of transformations, and multicomponent reactions (MCRs), where three or more reactants combine in one pot, are powerful tools for rapidly building molecular complexity. acs.orgnih.govorganic-chemistry.org The multiple functional groups of this compound make it an ideal substrate for such processes.

For instance, it could act as a three-component reactant with itself and another reagent in a self-condensation/cyclization cascade. More practically, it can serve as a sophisticated building block in MCRs. An example would be a Ugi or Passerini-type reaction where the carboxylic acid and amine functionalities participate with an isocyanide and another carbonyl compound to generate complex, peptide-like structures. nih.gov The ketone group within this compound could also participate in MCRs, for example, in a Biginelli or Hantzsch-type reaction with other components, leading to highly substituted dihydropyrimidines or pyridines, respectively. organic-chemistry.orgclockss.org

Table 2: Hypothetical Multicomponent Reactions Involving this compound

| MCR Type | Reactants | Potential Product Class |

|---|---|---|

| Ugi Reaction | This compound, Aldehyde, Isocyanide | Complex α-acylamino amides |

| Biginelli-type Reaction | Urea, Aldehyde, this compound (as the keto component) | Dihydropyrimidinone-fused systems |

| Gewald-type Reaction | Elemental sulfur, Cyano-active compound, this compound (as the keto component) | Substituted aminothiophenes |

This table outlines potential applications in MCRs, leveraging the diverse functionalities of the title compound.

Scaffolding for Exploration of Novel Chemical Space

In drug discovery and materials science, a molecular scaffold serves as the core structure upon which diverse functional groups can be appended to create libraries of new compounds. The benzoic acid scaffold itself is a privileged structure in medicinal chemistry, forming the basis for numerous drugs. researchgate.netpreprints.orgtandfonline.comnih.govnih.gov this compound provides a more elaborated and three-dimensional scaffold, offering multiple points for diversification.

Derivatives can be readily synthesized by:

Modifying the carboxylic acid: Conversion to esters, amides, or other acid derivatives.

Reacting at the ketone: Formation of imines, oximes, hydrazones, or addition of organometallic reagents.

Substitution on the aromatic rings: Electrophilic aromatic substitution on either the benzoic acid or the phenacyl ring.

Alkylation or acylation of the secondary amine.

This multi-handle approach allows for the systematic exploration of the chemical space around the core structure, facilitating the generation of compound libraries for screening purposes.

Development of New Synthetic Methodologies Utilizing its Unique Functionalities

The unique spatial and electronic arrangement of functional groups in this compound can be exploited to develop novel synthetic transformations. The proximity of the nucleophilic amine and the electrophilic ketone could enable new types of intramolecular, transition-metal-catalyzed, or organocatalyzed reactions.

For example, the molecule could be a substrate for developing new C-H activation methodologies, where a directing group (like the carboxylic acid or the amine) facilitates the selective functionalization of a specific C-H bond on one of the aromatic rings. Similarly, the enolate of the ketone could be used in novel asymmetric transformations, with the chirality directed by a chiral catalyst interacting with the nearby amine or carboxylic acid. The development of such reactions would not only provide access to new derivatives of this specific compound but would also establish new principles applicable to other multifunctional molecules.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes with Green Chemistry Principles

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 3-(Phenacylamino)benzoic acid is expected to increasingly incorporate the principles of green chemistry to minimize environmental impact and enhance sustainability.

Traditional methods for the synthesis of N-acylated aminobenzoic acids often involve the use of hazardous reagents and solvents. A significant future direction will be the exploration of greener alternatives. This includes the use of water as a solvent, which is non-toxic and abundant, or the application of sustainable natural deep eutectic solvents (NADES) which are biodegradable and can be derived from natural constituents. jsynthchem.com An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions in a phosphate (B84403) buffer has been reported, highlighting a potential avenue for greener amide synthesis. researchgate.net Furthermore, electrochemical N-acylation presents a sustainable method that can proceed with high chemoselectivity in water at room temperature. rsc.org

Biocatalysis is another cornerstone of green chemistry that holds immense promise. mdpi.com The use of enzymes, such as N-acetyltransferases (NAT), could offer highly selective and efficient routes to N-acylated products under mild conditions. nih.gov Enzymes can be engineered through directed evolution to improve their activity, stability, and substrate scope, making biocatalytic processes more economically viable. mdpi.com The application of biocatalysis has already proven successful in the synthesis of various chiral amines and amino acid derivatives, which are structurally related to the target compound. nih.govrsc.org Future work could focus on identifying or engineering enzymes capable of catalyzing the specific N-acylation of 3-aminobenzoic acid with a phenacyl group or its precursors.

Integration of Machine Learning for Retrosynthesis and Reaction Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis planning. zju.edu.cn These computational tools can analyze vast datasets of chemical reactions to predict synthetic routes for novel molecules, a process known as retrosynthesis.

For a molecule like this compound, ML-powered retrosynthesis tools could propose multiple synthetic pathways, potentially uncovering more efficient or economical routes that might not be immediately obvious to a human chemist. arxiv.org Deep learning models, such as those based on sequence-to-sequence architectures or graph-based approaches, have shown remarkable success in predicting single-step and multi-step retrosynthetic pathways. dntb.gov.uaresearchgate.netnih.gov These models can learn the complex rules of chemical reactivity from existing reaction databases and apply this knowledge to new targets. nih.govarxiv.org

Beyond just proposing routes, machine learning can also be used for reaction outcome prediction. Given a set of reactants and conditions, an ML model can predict the major product, and in some cases, even potential byproducts. acs.org This predictive capability is invaluable for optimizing reaction conditions and minimizing experimental trial and error. For the synthesis of this compound, this could mean predicting the yield and purity under various catalytic systems, solvent conditions, and temperatures. The integration of these predictive models into laboratory workflows will likely accelerate the discovery and development of new derivatives and analogues. illinois.edu

| Machine Learning Application | Potential Impact on this compound Synthesis |

| Retrosynthesis Planning | Identification of novel and more efficient synthetic routes from readily available starting materials. |

| Reaction Outcome Prediction | Optimization of reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and purity. |

| Enzyme Engineering | Guiding the directed evolution of biocatalysts for improved performance in green synthetic routes. illinois.edu |

| Pathway Optimization | Designing and optimizing multi-step synthetic sequences for scalability and cost-effectiveness. illinois.edu |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

To achieve precise control over the synthesis of this compound, a detailed understanding of the reaction kinetics and the behavior of intermediates is crucial. Process Analytical Technology (PAT) offers a suite of tools for the real-time, in-situ monitoring of chemical reactions, providing a wealth of data that can be used for process optimization and control. rsc.org

Spectroscopic techniques such as Raman and Infrared (IR) spectroscopy are particularly well-suited for this purpose as they are non-destructive and can provide a "molecular fingerprint" of the reaction mixture. nih.gov By inserting fiber-optic probes directly into the reaction vessel, chemists can continuously monitor the concentrations of reactants, intermediates, and products throughout the course of the reaction. americanpharmaceuticalreview.comnih.gov This real-time data allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the early detection of any process deviations. researchgate.net

For the N-acylation reaction to form this compound, in-line Raman or IR spectroscopy could be used to track the consumption of 3-aminobenzoic acid and the formation of the amide bond. This would enable the optimization of parameters such as reagent addition rates and reaction time to maximize yield and minimize the formation of impurities. thermofisher.com Furthermore, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by techniques like Signal Amplification by Reversible Exchange (SABRE), is emerging as a powerful tool for real-time reaction monitoring, even at low concentrations. nih.gov The application of these advanced analytical methods will be instrumental in developing robust and reproducible synthetic processes.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| Raman Spectroscopy | Molecular vibrations, functional groups, crystal forms. | Real-time monitoring of reactant consumption and product formation, endpoint determination. nih.gov |

| Infrared (IR) Spectroscopy | Functional group analysis. | In-situ tracking of the disappearance of starting materials and appearance of the amide product. americanpharmaceuticalreview.com |

| NMR Spectroscopy (SABRE) | Detailed structural information, reaction kinetics. | Mechanistic studies and real-time monitoring of complex reaction mixtures. nih.gov |

In-depth Theoretical Studies for Unveiling Subtle Mechanistic Details

While experimental techniques provide invaluable macroscopic information about a reaction, computational chemistry offers a window into the molecular-level details of the reaction mechanism. Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction pathways, transition state structures, and the energetic profiles of chemical reactions. researchgate.net

For the synthesis of this compound, which involves the formation of an amide bond, DFT studies can provide a deep understanding of the N-acylation mechanism. rsc.org Such studies can be used to compare different proposed pathways, for instance, whether the reaction proceeds through a direct acylation or involves catalytic cycles with various activating agents. By calculating the activation energies of different steps, researchers can identify the rate-determining step and understand how different substituents or catalysts might influence the reaction rate and selectivity. acs.org

A computational study on the mechanism of amide bond formation via a CS2-releasing 1,3-acyl transfer has demonstrated the power of DFT in elucidating complex reaction pathways. rsc.org Similar in-depth theoretical investigations on the reaction between 3-aminobenzoic acid and phenacyl halides or other acylating agents could reveal subtle mechanistic details that are difficult to probe experimentally. This knowledge can then be used to rationally design more efficient catalysts and reaction conditions for the synthesis of this compound and its derivatives.

| Theoretical Method | Insights Provided | Relevance to Synthesis |

| Density Functional Theory (DFT) | Reaction pathways, transition state geometries, activation energies. | Rational design of catalysts and optimization of reaction conditions based on mechanistic understanding. |

| Molecular Dynamics (MD) | Solvation effects, conformational changes. | Understanding the role of the solvent and the dynamic behavior of reactants and intermediates. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions. | Elucidating the mechanism of biocatalytic synthesis and guiding enzyme engineering efforts. |

Q & A

Basic: What synthetic strategies are employed to prepare 3-(Phenacylamino)benzoic acid, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound derivatives typically involves coupling reactions between benzoic acid scaffolds and phenacylamine groups. For example, carbamate or amide bond formation can be achieved using coupling reagents like TBTU in the presence of a base (e.g., DIPEA) under anhydrous conditions . Optimization may include adjusting solvent polarity (e.g., CH₂Cl₂ or DMF), temperature, and stoichiometric ratios of reactants. A critical step is the purification of intermediates via column chromatography or recrystallization to ensure high yield and purity. Challenges in scalability, such as byproduct formation, can be mitigated by iterative reaction monitoring using TLC or HPLC .

Advanced: How can crystallographic refinement tools like SHELX address structural ambiguities in this compound derivatives?

Answer:

Crystallographic software such as SHELXL is essential for refining structures of this compound derivatives, particularly when dealing with twinned or low-resolution datasets. For high-twinned crystals, SHELXL’s twin refinement module allows the use of HKLF5 format data to model overlapping reflections . Challenges include distinguishing between positional disorder and dynamic motion in the phenacylamino group. Advanced strategies involve:

- Applying restraints to bond lengths/angles based on similar compounds.

- Using high-resolution synchrotron data to resolve electron density ambiguities.

- Validating hydrogen-bonding networks via Fourier difference maps.

Comparative analysis with structurally analogous benzoic acid derivatives (e.g., 3-phenylbenzoic acid) can guide parameterization .

Basic: Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

Answer:

Key techniques include: